molecular formula C14H19F3N2O B6470209 3-methyl-4-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methoxy}pyridine CAS No. 2640961-24-4

3-methyl-4-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methoxy}pyridine

Cat. No.: B6470209
CAS No.: 2640961-24-4
M. Wt: 288.31 g/mol
InChI Key: VLKMZYBEIKNPBZ-UHFFFAOYSA-N
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Description

This compound is a derivative of pyridine and is often used as an intermediate in organic synthesis . It has been identified as a potent and selective inhibitor of the histone methyltransferase EZH2 . EZH2 is the catalytic engine of the Polycomb Repressive Complex 2 (PRC2), which plays a major role in transcriptional silencing by installing methylation marks on lysine 27 of histone 3 .


Synthesis Analysis

The synthesis of this compound involves several steps. An amination replacement reaction involving 4H-pyran-4-one intermediate with ammonia at 65 °C gave pyridin-4 (1H)-one, which was subsequently treated with POBr3 to generate the bromide intermediate .


Molecular Structure Analysis

The molecular structure of this compound is complex and involves several functional groups. The presence of the trifluoroethyl group and the piperidin-4-yl group attached to the pyridine ring makes it a unique structure .


Chemical Reactions Analysis

This compound is involved in several chemical reactions. For instance, the chloride was transformed into 4H-pyran-4-one intermediate by the synthesis of (E)-4-methoxybut-3-en-2-one with LiHMDS at −78 °C, followed by TFA-mediated cyclization .


Physical and Chemical Properties Analysis

The empirical formula of the compound is C9H9ClF3NO · HCl, and its molecular weight is 276.08 g/mol .

Mechanism of Action

The compound acts as an inhibitor of the histone methyltransferase EZH2, which is part of the Polycomb Repressive Complex 2 (PRC2). PRC2 plays a major role in transcriptional silencing by installing methylation marks on lysine 27 of histone 3 .

Safety and Hazards

According to the safety data sheet, this compound may cause serious eye damage and may cause an allergic skin reaction. Precautionary measures include avoiding breathing dust, wearing protective gloves/eye protection/face protection, and washing with plenty of soap and water if it comes into contact with skin .

Future Directions

The compound has shown robust antitumor effects in a Karpas-422 xenograft model and is currently in Phase I clinical trials . Future research may focus on optimizing the compound’s structure to enhance its potency and selectivity as an EZH2 inhibitor .

Properties

IUPAC Name

3-methyl-4-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methoxy]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19F3N2O/c1-11-8-18-5-2-13(11)20-9-12-3-6-19(7-4-12)10-14(15,16)17/h2,5,8,12H,3-4,6-7,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLKMZYBEIKNPBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1)OCC2CCN(CC2)CC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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